4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide
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Overview
Description
4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide is an organic compound with a complex structure that includes a benzamide core substituted with chloro and sulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method starts with the chlorination of benzamide to introduce the chloro group. This is followed by the sulfonation of the phenyl rings to attach the sulfamoyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro and sulfamoyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The chloro and sulfamoyl groups can form hydrogen bonds or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-sulfamoylphenyl)benzamide
- 5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide
Uniqueness
4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or binding affinity, making it valuable for specific applications.
Properties
Molecular Formula |
C19H16ClN3O5S2 |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
4-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C19H16ClN3O5S2/c20-14-3-1-13(2-4-14)19(24)22-15-5-11-18(12-6-15)30(27,28)23-16-7-9-17(10-8-16)29(21,25)26/h1-12,23H,(H,22,24)(H2,21,25,26) |
InChI Key |
VGZZGICPHRJOLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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